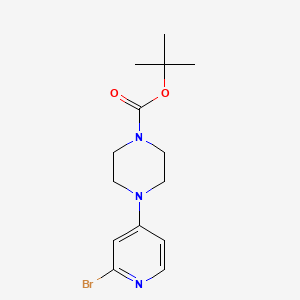

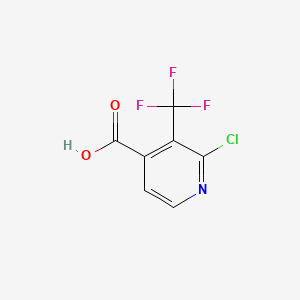

![molecular formula C9H10N4O2 B582353 Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-02-5](/img/structure/B582353.png)

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

概要

説明

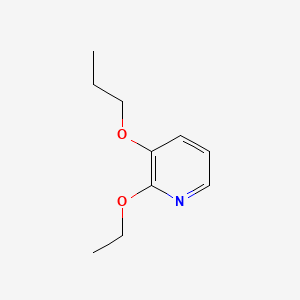

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . It has an average mass of 206.201 Da and a monoisotopic mass of 206.080383 Da .

Synthesis Analysis

The synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeds smoothly with excellent selectivity in favor of the C6-position .Molecular Structure Analysis

The InChI code for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) . This code provides a specific representation of its molecular structure.Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate are complex and involve multiple steps . For instance, the introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Physical And Chemical Properties Analysis

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Synthesis of Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines : This study demonstrates the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various compounds, leading to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds show ring-chain isomerisation depending on the solvent and fluoroalkyl substituent length (Goryaeva et al., 2009).

Chemistry of Substituted Pyrazolo[1,5-a] Pyrimidines : This research re-investigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to a corrected understanding of the condensation product's structure (Chimichi et al., 1993).

Synthesis and Biological Activities of N4-substituted 4-Aminopyrazolo[3,4-d]pyrimidines : This study involves the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines and their analogs, examining their potential as modified nucleic acid bases. Several analogs showed moderate to significant growth inhibitory activities against leukemia and human leukemic myeloblasts (Hong et al., 1976).

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : This research explores the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, synthesizing potential benzodiazepine receptor ligands (Bruni et al., 1994).

Synthesis and Properties of 2-Aminopyrazolo[1,5-a]pyrimidine Derivatives : This study focuses on the synthesis of 3,5-diamino-4-phenylpyrazole derivatives, which yield 2-aminopyrazolo[1,5-a]pyrimidine derivatives under certain conditions (Zvilichovsky & David, 1983).

New Synthetic Method for Some Pyrazolo[4,3-d]pyrimidines : This research presents the synthesis of dihydroxy- and substituted hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates (Takei et al., 1979).

Syntheses of New 2‐Aminopyrazolo[1,5—a]pyrimidines : This study describes the synthesis of new aminopyrazolo[1,5—a]pyrimidines by condensation of 3,5‐diamino‐4‐(ethoxycarbonyl)pyrazole with β‐bifunctional reagents (Kandeel et al., 1983).

Antipyretic-Hypothermizing Effect of Pyrazolo[1,5-a]pyrimidines : This research demonstrates the structures and antipyretic, hypothermizing activity of certain pyrazolo[1,5-a]pyrimidine derivatives (Auzzi et al., 1979).

Synthesis of Pyrazolo[1,5-a]pyrimidines via Microwave Irradiation : This study presents a method for synthesizing pyrazolo[1,5-a]pyrimidines under microwave irradiation, also reporting their antifungal activities (Li Ming et al., 2005).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBUOZSNISVNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735891 | |

| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

1260169-02-5 | |

| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)